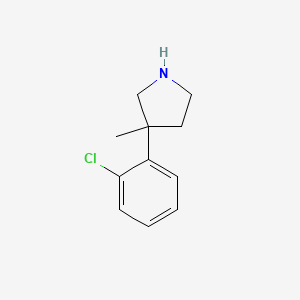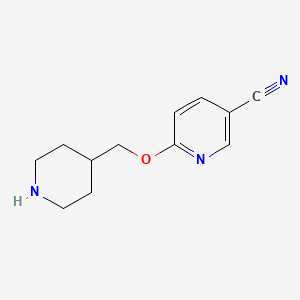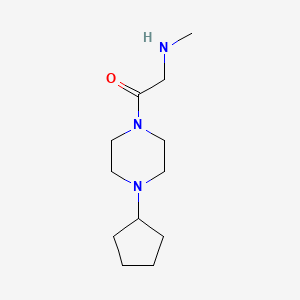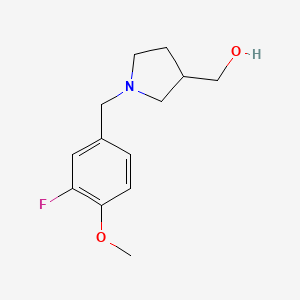![molecular formula C11H8F3N3 B1466744 6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine CAS No. 1482437-88-6](/img/structure/B1466744.png)
6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine
Overview
Description
This compound is a pyrimidinamine derivative . Pyrimidinamines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted attention due to their extensive biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been reported . These compounds are synthesized using various methods, and their major use is in the protection of crops from pests .Scientific Research Applications
Synthesis and Antimicrobial Activity
A significant application of this chemical class involves the synthesis of novel pyrido[2,3-d]pyrimidine derivatives with potent antimicrobial properties. For instance, Veeraswamy et al. (2018) reported the preparation of novel derivatives starting from a related precursor. These compounds exhibited promising antibacterial and antifungal activities, highlighting their potential as antifungal therapies through mechanisms such as the inhibition of ergosterol biosynthesis (Veeraswamy et al., 2018).
Anticancer Activity
Another vital area of research application is in the development of anticancer agents. Betala et al. (2021) synthesized amide and Schiff’s base functionalized pyrido[1,2-a]pyrimidin-4-one derivatives from a related chemical framework. These compounds were screened against human cancer cell lines, with some derivatives showing significant anticancer activity (Betala et al., 2021).
Novel Synthesis Approaches
The compound and its analogs are also central in the development of new synthetic methods for creating biologically active molecules. For example, Liu (2013) described the synthesis of novel imidazo[1,2-a]pyrimidine compounds via cyclization of a related precursor, showcasing the chemical versatility of this class in synthesizing complex structures (Liu, 2013).
Green Chemistry Applications
In the realm of sustainable chemistry, Al-Bogami et al. (2018) explored the green synthesis of novel fused pyrimidine derivatives with a trifluoromethyl moiety. Utilizing solvent-free conditions and a mechanochemical approach, these compounds were synthesized and demonstrated significant antimicrobial and anticancer activities, emphasizing the role of green chemistry in medicinal chemistry research (Al-Bogami et al., 2018).
Mechanism of Action
- The primary target of this compound is the vascular endothelial growth factor receptor 2 (VEGFR-2) . VEGFR-2 plays a crucial role in angiogenesis, which is the process of forming new blood vessels from existing ones. By binding to VEGFR-2, this compound modulates angiogenesis and influences blood vessel formation .
- Specifically, it inhibits the phosphorylation of VEGFR-2, disrupting the signaling cascade that promotes angiogenesis. By doing so, it interferes with tumor growth and metastasis .
- Inhibition of these pathways reduces cell survival, proliferation, and migration, ultimately impacting tumor progression and angiogenesis .
- Cellular effects include decreased endothelial cell proliferation and migration, ultimately impacting tumor growth and metastasis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Information on absorption is not available. Not reported. No data provided. Metabolic pathways remain unspecified. Not documented. and Clearance : Data are lacking .
Result of Action
Action Environment
properties
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-2-7(4-8)9-5-10(15)17-6-16-9/h1-6H,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUURIZNLBOEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Benzyl(methyl)amino]-2,2-dimethylpropanal](/img/structure/B1466661.png)
![3-[(2-Furylmethyl)thio]pyrrolidine](/img/structure/B1466664.png)
![2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B1466666.png)
![3-Cyclopentyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466667.png)

![N-{2-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1466672.png)



![[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466679.png)

![1-[5-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1466682.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-phenylacetamide](/img/structure/B1466684.png)